molecular formula C23H25NO2 B1385466 4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline CAS No. 1040688-36-5

4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline

Cat. No.: B1385466
CAS No.: 1040688-36-5
M. Wt: 347.4 g/mol
InChI Key: CYGRMPUPRUTVMU-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline is an organic compound with a complex structure, featuring both benzyloxy and dimethylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline typically involves multiple steps. One common method starts with the preparation of the benzyloxy intermediate, which is then reacted with 2-(2,5-dimethylphenoxy)ethylamine under specific conditions to form the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, industrial processes may employ catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aniline derivatives.

Scientific Research Applications

4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism by which 4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and dimethylphenoxy groups can facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2,5-dimethylbenzoate
  • 4-Benzyloxy-2,6-dimethoxybenzaldehyde
  • 4-(Benzyloxy)-2,5-dimethylphenol

Uniqueness

4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or binding affinity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[2-(2,5-dimethylphenoxy)ethyl]-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-18-8-9-19(2)23(16-18)25-15-14-24-21-10-12-22(13-11-21)26-17-20-6-4-3-5-7-20/h3-13,16,24H,14-15,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGRMPUPRUTVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCNC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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